molecular formula C24H30N8O B606318 N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine CAS No. 1578245-44-9

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine

Cat. No. B606318
M. Wt: 446.559
InChI Key: SGWLRDAOCLITOM-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,4-d]pyrimidine monopolar spindle 1 (MPS1) inhibitor . It has been identified as a Phase 1 clinical candidate with the name BOS172722 . The introduction of a methyl group curbs its metabolism .


Synthesis Analysis

The synthesis of this compound involves the formylation of anilines . A solution of aniline in formic acid was heated to 100 °C for 1.5 hours . The reaction mixture was then concentrated in vacuo .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Cancer Research .

Summary of the Application

The compound is a Monopolar Spindle 1 (MPS1) inhibitor . MPS1 is a dual-specificity kinase that plays a central role in mitosis and is a main component of the spindle assembly checkpoint . Cancer cells heavily rely on MPS1 to cope with aneuploidy resulting from aberrant numbers of chromosomes .

Methods of Application or Experimental Procedures

The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved the stability of the compound in human liver microsomes . This modification suppressed metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which P450 recognized the compound .

Results or Outcomes

The modification led to the discovery of the compound as a Phase 1 clinical candidate .

Application in Doping Control

Specific Scientific Field

This compound is used in the field of Doping Control .

Summary of the Application

The compound is a carbonic anhydrase inhibitor . These inhibitors are prohibited in sports after systemic administration .

Methods of Application or Experimental Procedures

The metabolism of the compound differs for different application routes . The metabolite pattern of the compound will be evaluated and compared to samples obtained from patients that therapeutically apply the compound as ophthalmic preparations .

Results or Outcomes

Preliminary results showed that the metabolite patterns of the compound are potential markers for the route of application .

properties

IUPAC Name

8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWLRDAOCLITOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors. It acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells. Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur. BOS172722 binds to Mps1, inhibiting its regulatory checkpoint activities. This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells.
Record name BOS172722
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine

CAS RN

1578245-44-9
Record name BOS172722
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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